REACTION_SMILES
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[CH3:17][CH2:18][OH:19].[NH2:1][CH:2]([C:3](=[O:4])[OH:16])[CH2:6][c:7]1[c:8]([N+:14]([O-:5])=[O:15])[cH:9][c:10]([Cl:13])[cH:11][cH:12]1>>[NH2:1][CH:2]1[C:3](=[O:4])[NH:14][c:8]2[c:7]([cH:12][cH:11][c:10]([Cl:13])[cH:9]2)[CH2:6]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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NC(Cc1ccc(Cl)cc1[N+](=O)[O-])C(=O)O
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Name
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Type
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product
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Smiles
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NC1Cc2ccc(Cl)cc2NC1=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |